molecular formula C8H9ClHgS B14359959 Chloro(2-cyclopropyl-5-methylthiophen-3-yl)mercury CAS No. 90185-42-5

Chloro(2-cyclopropyl-5-methylthiophen-3-yl)mercury

Cat. No.: B14359959
CAS No.: 90185-42-5
M. Wt: 373.27 g/mol
InChI Key: JCFOOPOGPPRZLR-UHFFFAOYSA-M
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Description

Chloro(2-cyclopropyl-5-methylthiophen-3-yl)mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chloro group and a thiophene ring substituted with cyclopropyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(2-cyclopropyl-5-methylthiophen-3-yl)mercury typically involves the reaction of 2-cyclopropyl-5-methylthiophene with mercuric chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. Safety measures are crucial due to the toxicity of mercury compounds.

Chemical Reactions Analysis

Types of Reactions

Chloro(2-cyclopropyl-5-methylthiophen-3-yl)mercury undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or primary amines under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced mercury species.

    Substitution: Thiol or amine-substituted derivatives.

Scientific Research Applications

Chloro(2-cyclopropyl-5-methylthiophen-3-yl)mercury has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of Chloro(2-cyclopropyl-5-methylthiophen-3-yl)mercury involves the interaction of the mercury center with various molecular targets. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. It can also interact with DNA, causing strand breaks and affecting cellular replication processes.

Comparison with Similar Compounds

Similar Compounds

  • Chloro(2-cyclopropyl-5-methylphenyl)mercury
  • Chloro(2-cyclopropyl-5-methylfuran-3-yl)mercury
  • Chloro(2-cyclopropyl-5-methylpyridine-3-yl)mercury

Uniqueness

Chloro(2-cyclopropyl-5-methylthiophen-3-yl)mercury is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to phenyl, furan, or pyridine analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics.

Properties

CAS No.

90185-42-5

Molecular Formula

C8H9ClHgS

Molecular Weight

373.27 g/mol

IUPAC Name

chloro-(2-cyclopropyl-5-methylthiophen-3-yl)mercury

InChI

InChI=1S/C8H9S.ClH.Hg/c1-6-2-5-8(9-6)7-3-4-7;;/h2,7H,3-4H2,1H3;1H;/q;;+1/p-1

InChI Key

JCFOOPOGPPRZLR-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(S1)C2CC2)[Hg]Cl

Origin of Product

United States

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